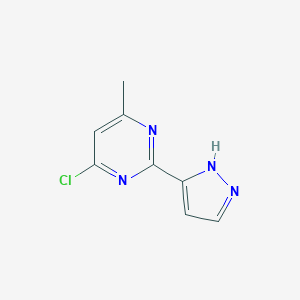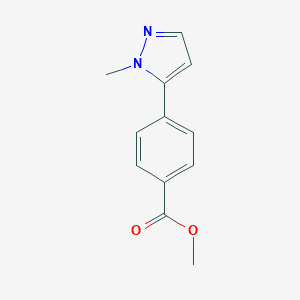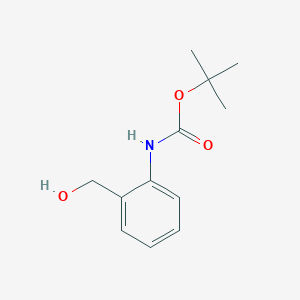
3-Amino-5-methylpyridine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-methylpyridine-2-sulfonamide, also known as AMPSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and biochemistry. This compound is a sulfonamide derivative that is widely used in the synthesis of various organic compounds. In
Mécanisme D'action
The mechanism of action of 3-Amino-5-methylpyridine-2-sulfonamide is not well understood. However, it is believed to act as an inhibitor of certain enzymes, particularly carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a critical role in various physiological processes, including acid-base balance, respiration, and bone resorption.
Biochemical and Physiological Effects:
Studies have shown that 3-Amino-5-methylpyridine-2-sulfonamide has several biochemical and physiological effects. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has been shown to have a positive effect on bone density and to reduce the risk of osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Amino-5-methylpyridine-2-sulfonamide in lab experiments is its cost-effectiveness. This compound is relatively inexpensive and easy to synthesize, making it a popular choice for researchers. Additionally, the synthetic method for this compound is relatively simple, allowing for easy modification and optimization.
However, there are also some limitations to using 3-Amino-5-methylpyridine-2-sulfonamide in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. This makes it difficult to predict its effects and potential interactions with other compounds. Additionally, this compound has not been extensively studied in vivo, making it difficult to assess its potential toxicity and side effects.
Orientations Futures
There are several future directions for the study of 3-Amino-5-methylpyridine-2-sulfonamide. One potential area of research is the development of new pharmaceuticals based on this compound. It has been shown to exhibit several promising properties, including anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various diseases.
Another potential area of research is the study of the mechanism of action of 3-Amino-5-methylpyridine-2-sulfonamide. Understanding the mechanism of action of this compound could lead to the development of new drugs and therapies that target specific enzymes and physiological processes.
Finally, further studies are needed to assess the potential toxicity and side effects of 3-Amino-5-methylpyridine-2-sulfonamide. This will be critical in determining its safety and potential for use in pharmaceuticals and other applications.
Conclusion:
In conclusion, 3-Amino-5-methylpyridine-2-sulfonamide is a promising compound that has several potential applications in scientific research. Its cost-effectiveness and ease of synthesis make it a popular choice for researchers in various fields. However, further studies are needed to fully understand its mechanism of action, potential toxicity, and side effects. The future directions for the study of this compound are promising, and it is likely to continue to be an important area of research in the coming years.
Applications De Recherche Scientifique
3-Amino-5-methylpyridine-2-sulfonamide has several scientific research applications. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. This compound is also used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Propriétés
Numéro CAS |
163137-50-6 |
|---|---|
Formule moléculaire |
C6H9N3O2S |
Poids moléculaire |
187.22 g/mol |
Nom IUPAC |
3-amino-5-methylpyridine-2-sulfonamide |
InChI |
InChI=1S/C6H9N3O2S/c1-4-2-5(7)6(9-3-4)12(8,10)11/h2-3H,7H2,1H3,(H2,8,10,11) |
Clé InChI |
VOLQJBWKYQSLNO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=C1)S(=O)(=O)N)N |
SMILES canonique |
CC1=CC(=C(N=C1)S(=O)(=O)N)N |
Synonymes |
2-Pyridinesulfonamide,3-amino-5-methyl-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde](/img/structure/B68731.png)



![4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid](/img/structure/B68748.png)




